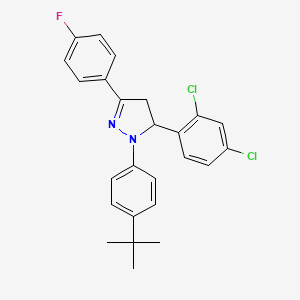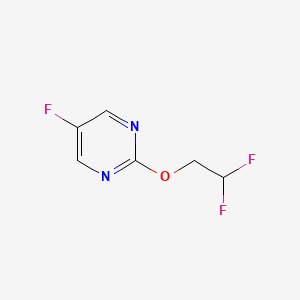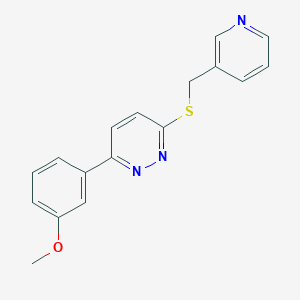
1-(4-(Tert-butyl)phenyl)-5-(2,4-dichlorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-(Tert-butyl)phenyl)-5-(2,4-dichlorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole is a useful research compound. Its molecular formula is C25H23Cl2FN2 and its molecular weight is 441.37. The purity is usually 95%.
BenchChem offers high-quality 1-(4-(Tert-butyl)phenyl)-5-(2,4-dichlorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-(Tert-butyl)phenyl)-5-(2,4-dichlorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
The compound under investigation is part of a broader family of pyrazole derivatives that have been synthesized and characterized for various scientific purposes. These pyrazole compounds are prepared through the condensation of chalcones with hydrazine hydrate, using different aliphatic acids such as formic acid, acetic acid, and propionic acid. The structures of these compounds, including those similar to the compound , have been elucidated using X-ray single crystal structure determination. This method helps in understanding the molecular conformation and the dihedral angles between the pyrazole and substituted phenyl rings, providing insights into their potential chemical behavior and interactions (Loh et al., 2013).
Structural Studies and Applications
Further structural studies have been conducted on isostructural pyrazolines, demonstrating the utility of these compounds in crystallography and potentially in materials science. The compounds exhibit specific molecular conformations and planarity, apart from certain substituted phenyl groups which tend to orient perpendicular to the rest of the molecule. Such structural characterizations are critical for understanding the electronic and optical properties of these compounds, which could have applications in the development of new materials and fluorescent dyes (Kariuki et al., 2021).
Molecular Dimerization and Hydrogen Bonding
The formation of molecular dimers through hydrogen bonding is another notable feature of these compounds. Studies have shown that certain pyrazole derivatives can dimerize in solution, a process that is confirmed through ESI-MS spectra and characterized by X-ray crystallography. The ability to form dimers via intermolecular hydrogen bonds is not only of theoretical interest but also has practical implications in the fields of supramolecular chemistry and pharmaceuticals, where dimerization can affect the solubility, stability, and bioactivity of compounds (Zheng et al., 2010).
Potential Inhibitory Activity and Biological Applications
The presence of fluorophenyl groups in these pyrazole derivatives suggests a potential for biological activity. Fluorine atoms significantly influence the biological properties of organic compounds, including their metabolic stability and binding affinity to biological targets. Although direct studies on the biological activities of the specific compound mentioned were not found, the structural similarities with other fluorinated pyrazole derivatives imply potential applications in medicinal chemistry, particularly as inhibitors of enzymes or receptors (Nieto et al., 2015).
properties
IUPAC Name |
2-(4-tert-butylphenyl)-3-(2,4-dichlorophenyl)-5-(4-fluorophenyl)-3,4-dihydropyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23Cl2FN2/c1-25(2,3)17-6-11-20(12-7-17)30-24(21-13-8-18(26)14-22(21)27)15-23(29-30)16-4-9-19(28)10-5-16/h4-14,24H,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHORTNKROLTZLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)N2C(CC(=N2)C3=CC=C(C=C3)F)C4=C(C=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23Cl2FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(Tert-butyl)phenyl)-5-(2,4-dichlorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(4-chlorobenzyl)-8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)


![N-(1-cyano-1,2-dimethylpropyl)-2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}acetamide](/img/structure/B2925447.png)
![4-[[1-(2,5-Dimethylphenyl)sulfonylpiperidin-3-yl]methoxy]pyridine](/img/structure/B2925448.png)
![(E)-1-(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-3-phenylprop-2-en-1-one](/img/structure/B2925449.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide](/img/structure/B2925451.png)
![N-(4-Diethylamino-phenyl)-2-(4-hydroxy-5,7-dimethyl-pyrido[2,3-d]pyrimidin-2-ylsulfanyl)-acetamide](/img/structure/B2925452.png)
![(Z)-N-(4-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B2925453.png)
![(E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-isopropoxybenzamide](/img/structure/B2925454.png)

![4-({2-[(Carboxymethyl)sulfanyl]acetyl}amino)benzenecarboxylic acid](/img/structure/B2925457.png)
![1-[4-[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidine-1-carbonyl]phenyl]pyrrolidine-2,5-dione](/img/structure/B2925458.png)
![4-(N,N-diisobutylsulfamoyl)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2925460.png)